3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole
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Overview
Description
3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole typically involves the following steps:
Formation of Azetidine Ring: Azetidines can be synthesized through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Attachment of Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially if it is functionalized with a good leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the azetidine ring.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural properties.
Materials Science:
Biological Research: It can serve as a probe for studying biological processes involving azetidine and pyrazole-containing molecules.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere for amino acids, allowing the compound to mimic or inhibit biological processes. The pyrazole ring can interact with various biological targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-phenyl-3-methyl-5-pyrazolone.
Uniqueness
3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole is unique due to the combination of azetidine and pyrazole rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties that are not observed in compounds containing only one of these rings .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13N3O/c1-11-3-2-7(10-11)6-12-8-4-9-5-8/h2-3,8-9H,4-6H2,1H3 |
InChI Key |
NGVACFKQASFIBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)COC2CNC2 |
Origin of Product |
United States |
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